2-(4-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isonicotinoyl group and a piperazine ring substituted with a 4-methylphenoxyacetyl group.
Preparation Methods
The synthesis of 2-(4-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine ring, followed by the introduction of the isonicotinoyl and 4-methylphenoxyacetyl groups. Common reagents used in these reactions include isonicotinic acid, piperazine, and 4-methylphenoxyacetyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
2-(4-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides. This leads to the formation of substituted derivatives with potential variations in biological activity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The isonicotinoyl group is known to interact with enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent. The piperazine ring can interact with neurotransmitter receptors, suggesting potential applications in neurology. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
2-(4-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-Isonicotinoyl-4-[(3-methylphenoxy)acetyl]piperazine: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring, which can lead to variations in biological activity.
1-Isonicotinoyl-4-(4-methoxyphenyl)piperazine:
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound, derived from marine actinomycetes, has shown antimicrobial and anticancer activities, highlighting the diverse potential of piperazine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-15-2-4-17(5-3-15)25-14-18(23)21-10-12-22(13-11-21)19(24)16-6-8-20-9-7-16/h2-9H,10-14H2,1H3 |
InChI Key |
XMEUTNQKZRCMIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
solubility |
50.9 [ug/mL] |
Origin of Product |
United States |
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